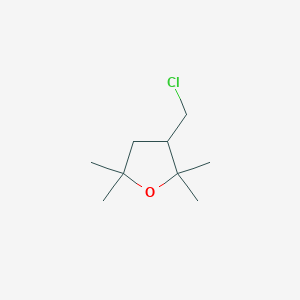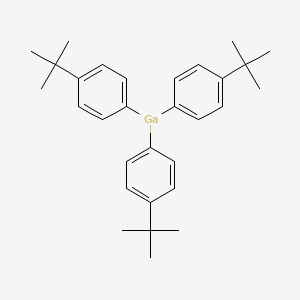
Tris(4-tert-butylphenyl)gallane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(4-(tert-butyl)phenyl)gallium is an organometallic compound that features a gallium atom coordinated to three 4-(tert-butyl)phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-(tert-butyl)phenyl)gallium typically involves the reaction of gallium trichloride with 4-(tert-butyl)phenylmagnesium bromide (Grignard reagent) under an inert atmosphere. The reaction proceeds as follows:
GaCl3+3C6H4(C(CH3)3)MgBr→Ga(C6H4(C(CH3)3))3+3MgBrCl
The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the Grignard reagent.
Industrial Production Methods
Industrial production of Tris(4-(tert-butyl)phenyl)gallium may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Tris(4-(tert-butyl)phenyl)gallium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium(III) oxide and tert-butylbenzene derivatives.
Reduction: Reduction reactions can yield lower oxidation state gallium compounds.
Substitution: The phenyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may require the use of strong nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
Oxidation: Gallium(III) oxide and tert-butylbenzene derivatives.
Reduction: Lower oxidation state gallium compounds.
Substitution: Various substituted gallium compounds depending on the reagents used.
科学的研究の応用
Tris(4-(tert-butyl)phenyl)gallium has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogallium compounds and as a catalyst in organic reactions.
Materials Science:
Biology and Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent due to its unique properties.
Industry: Utilized in the production of high-purity gallium compounds for various industrial applications.
作用機序
The mechanism by which Tris(4-(tert-butyl)phenyl)gallium exerts its effects depends on the specific application. In catalysis, the compound may act as a Lewis acid, facilitating various chemical transformations. The molecular targets and pathways involved can vary, but typically involve coordination to substrates and activation of chemical bonds.
類似化合物との比較
Similar Compounds
Tris(4-(tert-butyl)phenyl)phosphate: Similar structure but with a phosphorus atom instead of gallium.
Tris(4-(tert-butyl)phenyl)amine: Contains a nitrogen atom in place of gallium.
Tris(4-(tert-butyl)phenyl)silane: Features a silicon atom instead of gallium.
Uniqueness
Tris(4-(tert-butyl)phenyl)gallium is unique due to the presence of the gallium atom, which imparts distinct chemical properties and reactivity compared to its phosphorus, nitrogen, and silicon analogs. This uniqueness makes it valuable for specific applications in catalysis and materials science.
特性
CAS番号 |
58447-98-6 |
|---|---|
分子式 |
C30H39Ga |
分子量 |
469.4 g/mol |
IUPAC名 |
tris(4-tert-butylphenyl)gallane |
InChI |
InChI=1S/3C10H13.Ga/c3*1-10(2,3)9-7-5-4-6-8-9;/h3*5-8H,1-3H3; |
InChIキー |
DFSBCHZSOZVINC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)[Ga](C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


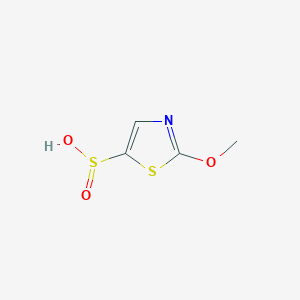
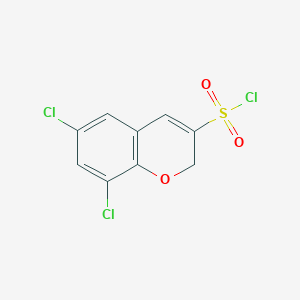
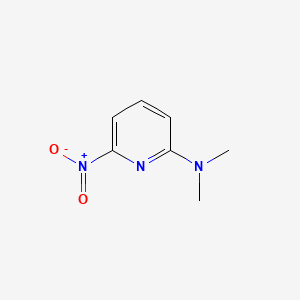
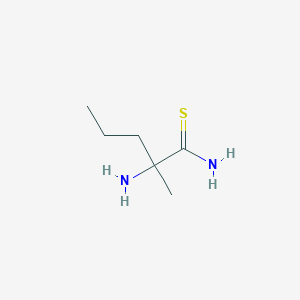
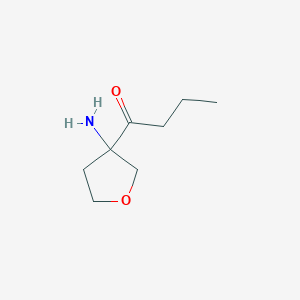
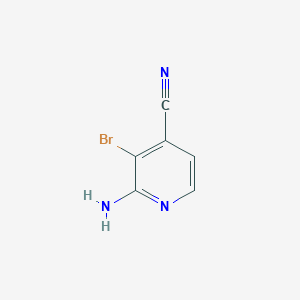
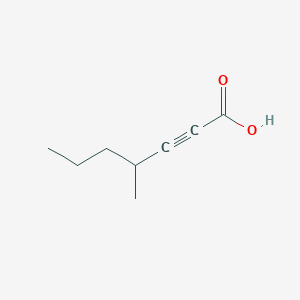
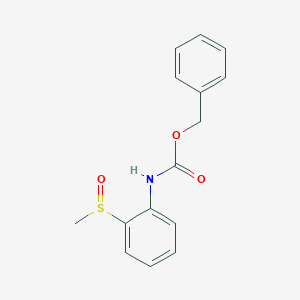
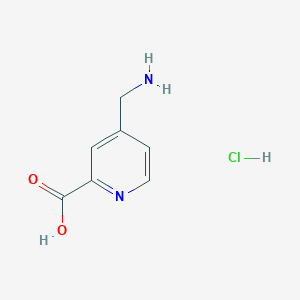
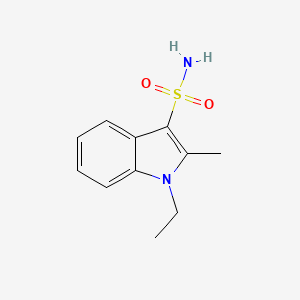
![4-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13152198.png)
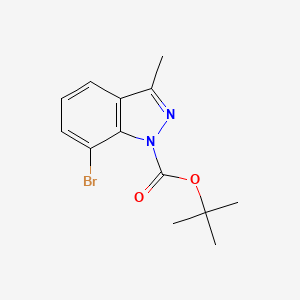
![N-(cyclopropylsulfonyl)-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13152217.png)
